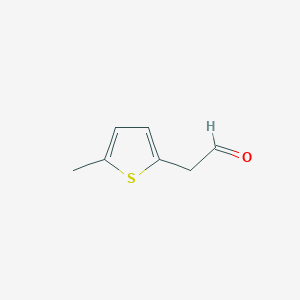
2-(5-Methylthiophen-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Methylthiophen-2-yl)acetaldehyde” is a chemical compound with the molecular formula C7H8OS and a molecular weight of 140.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a methyl group and an acetaldehyde group attached .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
One notable application in scientific research involving 2-(5-Methylthiophen-2-yl)acetaldehyde is its role in the synthesis of thienylacetic acids via the Willgerodt-Kindler reaction under phase-transfer conditions. This synthesis starts from 3-aryl-3chloroacrylaldehydes, leading to novel (5-aryl-2-methylthiophen-3-yl)acetic acids, which are characterized using H, C NMR, IR spectroscopy, and mass spectrometry (Podshibyakin et al., 2016).
DNA Adduct Formation
Research has identified that acetaldehyde forms stable DNA adducts, such as N(2)-ethylidenedeoxyguanosine, which could contribute to its mutagenic and carcinogenic properties. Three new types of stable acetaldehyde DNA adducts, including an interstrand cross-link, were identified, indicating the potential for acetaldehyde (including derivatives like this compound) to cause genetic damage (Wang et al., 2000).
Organocatalytic Domino Reactions
Another application is found in the synthesis of highly functionalized tetrahydrothiophenes through organocatalytic domino reactions. This method allows for the efficient production of compounds that have significant potential applications in biochemistry, pharmaceutical science, and nanoscience, demonstrating the versatility of thiophene derivatives in chemical synthesis (Brandau, Maerten, & Jørgensen, 2006).
Photovoltaic Properties
This compound derivatives have been explored for their photovoltaic properties. Novel low band gap polymers containing conjugated side chains with different electron-withdrawing and donating end groups, including 2-methylthiophene, have been synthesized. These polymers show broad ultraviolet-visible absorption and narrow optical band gaps, which are crucial for solar cell applications. The manipulation of end groups on the conjugated side chains effectively tunes the photophysical properties and energy levels of these polymers, leading to solar cells with improved power conversion efficiencies (Gu et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-methylthiophen-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6-2-3-7(9-6)4-5-8/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSREAVTQLESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2631112.png)
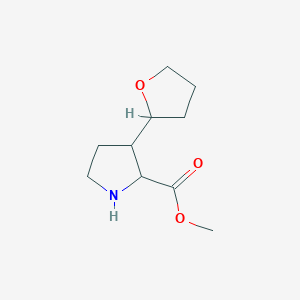
![5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2631115.png)
![N-(3-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2631117.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2631118.png)
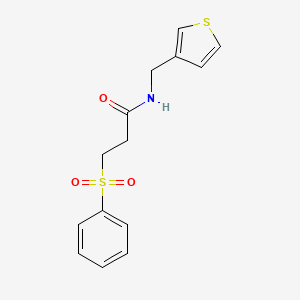
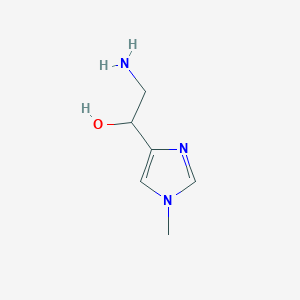
![3-phenyl-5H-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2631124.png)
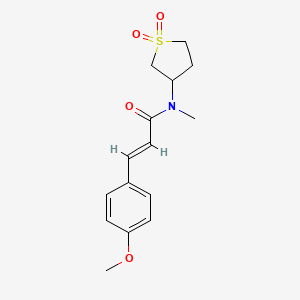
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2631127.png)

![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)
